

Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate

Cat. No.: B1581643

[Get Quote](#)

An In-depth Technical Guide to **Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate**

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate**, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this guide delves into the compound's core chemical properties, synthesis, reactivity, and applications, grounding all claims in authoritative sources.

Introduction and Strategic Importance

Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate (CAS No. 205873-28-5) has emerged as a compound of significant interest, primarily serving as a versatile intermediate in the synthesis of complex pharmaceutical agents.^[1] Its structure uniquely combines the privileged indole scaffold with an electron-withdrawing methylsulfonyl group and a reactive carboxylate ester. This specific arrangement of functional groups imparts distinct electronic properties and provides multiple handles for synthetic modification, making it an attractive starting point for developing novel therapeutics.

The indole core is a cornerstone in drug discovery, present in numerous natural products and pharmaceuticals that modulate a wide array of biological pathways.^[2] The addition of a methylsulfonyl group at the 5-position significantly influences the molecule's polarity, solubility,

and ability to engage in hydrogen bonding, which can be critical for enhancing pharmacokinetic profiles and target binding affinity.^[1] This guide will explore the essential technical data required to effectively utilize this compound in a research and development setting.

Caption: Chemical Structure of the Topic Compound.

Physicochemical and Spectroscopic Profile

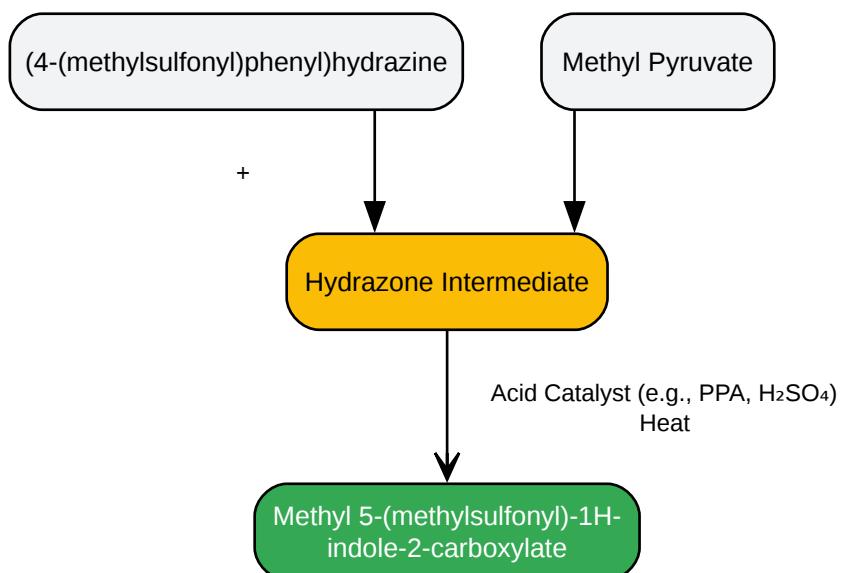
A thorough understanding of a compound's physical and spectral properties is fundamental to its application. The data below has been consolidated from various chemical and safety data sources.

Core Chemical Properties

Property	Value	Source(s)
CAS Number	205873-28-5	[1] [3]
Molecular Formula	C ₁₁ H ₁₁ NO ₄ S	[4] [5]
Molecular Weight	253.28 g/mol	[1] [4]
IUPAC Name	methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate	[4]
Synonyms	5-(Methylsulfonyl)indole-2-carboxylic acid methyl ester	[1]
Appearance	Solid (form may vary)	N/A
Solubility	Low water solubility is likely.	[6]
Storage Temperature	0-8°C, Keep in a dry place.	[1] [6]
Predicted XlogP	1.7	[7]

Spectroscopic Signature

While experimental spectra are best obtained on a specific batch, the expected spectroscopic characteristics based on the structure are outlined below. These are critical for reaction monitoring and quality control.


Technique	Expected Characteristics
¹ H NMR	<ul style="list-style-type: none">- N-H Proton: A broad singlet, typically downfield (>10 ppm).- Aromatic Protons: Signals for H-3, H-4, H-6, and H-7 on the indole ring. The electron-withdrawing SO₂Me and CO₂Me groups will shift adjacent protons downfield.Expect complex splitting patterns due to proton-proton coupling.- SO₂CH₃ Protons: A sharp singlet around 3.1-3.3 ppm.- OCH₃ Protons: A sharp singlet around 3.8-4.0 ppm.
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl Carbon (C=O): Signal in the 160-165 ppm region.- Indole Carbons: 8 distinct signals for the indole ring carbons, with quaternary carbons identifiable via DEPT experiments.^[8]- SO₂CH₃ Carbon: Signal around 40-45 ppm.- OCH₃ Carbon: Signal around 50-55 ppm.
IR Spectroscopy	<ul style="list-style-type: none">- N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.- C=O Stretch (Ester): A strong, sharp peak around 1700-1725 cm⁻¹.- S=O Stretch (Sulfone): Two strong peaks, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).
Mass Spectrometry	<ul style="list-style-type: none">- [M+H]⁺: Expected at m/z 254.04816.- [M+Na]⁺: Expected at m/z 276.03010.^[7]Fragmentation: Look for characteristic losses of OCH₃, CO₂Me, and SO₂Me.

Synthesis and Purification Protocol

While several suppliers offer this compound, understanding its synthesis is crucial for custom modifications or scale-up. A common and effective route to substituted indole-2-carboxylates is the Fischer indole synthesis. The following protocol is a representative, field-proven methodology adapted from established principles of indole synthesis.^[9]

Proposed Synthetic Pathway

The synthesis involves two key stages: (1) Formation of a hydrazone from (4-(methylsulfonyl)phenyl)hydrazine and methyl pyruvate, and (2) Acid-catalyzed cyclization (Fischer Indolization) to form the indole ring.

[Click to download full resolution via product page](#)

Caption: Proposed Fischer Indole Synthesis Workflow.

Step-by-Step Experimental Protocol

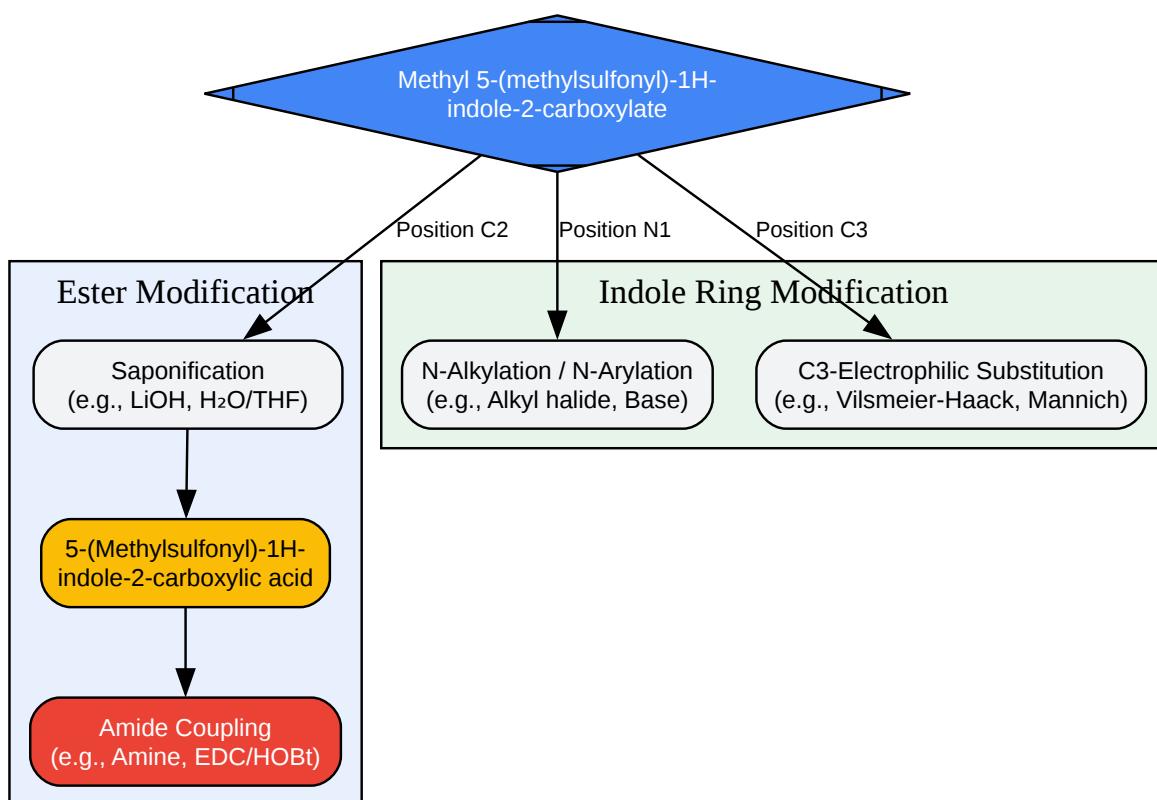
Caution: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE). [10]

Step 1: Hydrazone Formation

- To a stirred solution of (4-(methylsulfonyl)phenyl)hydrazine (1.0 eq) in ethanol (5 mL/mmol), add methyl pyruvate (1.1 eq).
- Add a catalytic amount of glacial acetic acid (2-3 drops).
- Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

- Upon completion, the hydrazone product often precipitates. If not, reduce the solvent volume under vacuum.
- Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. This intermediate is often used directly in the next step without further purification.

Step 2: Fischer Indole Cyclization


- Prepare the cyclization agent. Polyphosphoric acid (PPA) is effective, but a mixture of sulfuric acid in ethanol can also be used.
- Add the dried hydrazone intermediate from Step 1 portion-wise to the pre-heated cyclization agent (e.g., PPA at 80-100°C) with vigorous stirring.
- Maintain the temperature and continue stirring for 1-3 hours, monitoring by TLC until the starting material is consumed.
- Carefully quench the reaction by pouring the hot mixture onto crushed ice with stirring.
- The crude product will precipitate. Neutralize the aqueous solution carefully with a base (e.g., NaOH or NaHCO₃ solution) to a pH of ~7.
- Collect the solid by filtration and wash thoroughly with water.

Purification

- Recrystallization: The crude solid can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure product.
- Column Chromatography: If recrystallization is insufficient, purify the crude material via silica gel column chromatography, using a gradient elution system (e.g., 10-40% ethyl acetate in hexane).

Chemical Reactivity and Derivatization Potential

The utility of **Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate** lies in its predictable reactivity at several sites, allowing for the construction of diverse molecular libraries.

[Click to download full resolution via product page](#)

Caption: Key Reactivity Pathways for Derivatization.

Ester Hydrolysis and Amide Formation

The most common and arguably most valuable reaction is the saponification (hydrolysis) of the methyl ester to its corresponding carboxylic acid. This is a critical step, as the resulting carboxylic acid is the direct precursor for forming a wide range of amide derivatives.[\[11\]](#)

Protocol: Ester Hydrolysis

- Dissolve **Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate** (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
- Add lithium hydroxide (LiOH) (1.5-2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

- Remove the THF under reduced pressure.
- Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.
- The carboxylic acid will precipitate. Collect the solid by filtration, wash with water, and dry to yield 5-(methylsulfonyl)-1H-indole-2-carboxylic acid.

This acid can then be coupled with various amines using standard peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBr (hydroxybenzotriazole) to generate libraries of bioactive indole-2-carboxamides.[\[12\]](#)[\[13\]](#)

Reactivity of the Indole Ring

- N-H Functionalization: The indole nitrogen (N-1) can be readily alkylated or acylated under basic conditions. The electron-withdrawing nature of the substituents on the ring makes the N-H proton more acidic, facilitating its deprotonation.
- C-3 Position Reactivity: While the C-2 position is blocked, the C-3 position remains the most nucleophilic carbon and is susceptible to electrophilic substitution, such as in the Vilsmeier-Haack or Mannich reactions. However, the strong electron-withdrawing effect of the C-2 ester can deactivate the ring towards these reactions compared to unsubstituted indole.

Applications in Research and Development

This compound is not an end-product but a strategic intermediate. Its primary application is in medicinal chemistry as a scaffold for drug candidates.

- Antiparasitic Agents: Research has explicitly demonstrated its use in the synthesis of 1H-indole-2-carboxamides that exhibit potent activity against *Trypanosoma cruzi*, the parasite responsible for Chagas disease.[\[11\]](#)[\[12\]](#) In these studies, the methylsulfonyl group at the 5-position was explored as part of the structure-activity relationship (SAR) optimization.[\[12\]](#)
- General Drug Discovery: The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the basis for drugs targeting cancer, inflammation, and central nervous system disorders.[\[2\]](#)[\[14\]](#) This specific intermediate provides a robust entry point into novel chemical space for these therapeutic areas.

- Agrochemicals: The structural motifs present are also relevant in the development of new crop protection agents, where modulation of physicochemical properties is key to efficacy and delivery.[1]

Safety, Handling, and Storage

As a laboratory chemical, proper handling is paramount to ensure safety. The following guidelines are based on safety data sheets for structurally related indole compounds.

- Hazard Identification: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[6][15][16]
- Handling Precautions:
 - Use only in a well-ventilated area or under a chemical fume hood.[10]
 - Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[15]
 - Avoid breathing dust, fumes, or vapors.[6]
 - Wash hands thoroughly after handling.[15]
- Storage:
 - Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]
 - For long-term stability, refrigeration (0-8°C) is recommended.[1]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. METHYL 5-(METHYLSULFONYL)-1H-INDOLE-2-CARBOXYLATE | 205873-28-5 [chemicalbook.com]
- 4. Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate | C11H11NO4S | CID 735868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate [acrospharmatech.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. PubChemLite - Methyl 5-(methylsulfonyl)-1h-indole-2-carboxylate (C11H11NO4S) [pubchemlite.lcsb.uni.lu]
- 8. tetratek.com.tr [tetratek.com.tr]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chemicalbook.com [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of *Mycobacterium tuberculosis* and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tcichemicals.com [tcichemicals.com]
- 16. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581643#methyl-5-methylsulfonyl-1h-indole-2-carboxylate-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com